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Introduction: The Breakthrough Therapy
Designation Landscape

The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation (BTD) is
designed to expedite the development and review of drugs intended for serious or life-
threatening conditions.[1][2] This designation is granted when preliminary clinical evidence
indicates that the drug may demonstrate substantial improvement over available therapies on
one or more clinically significant endpoints.[1][3][4] The core purpose of the BTD is to bring
promising treatments to patients as quickly as possible by providing more intensive FDA
guidance on an efficient drug development program, involving senior FDA managers, and
offering the potential for rolling and priority review.[4][5][6]

For sponsors, securing a BTD signifies a paradigm shift in the clinical development process,
necessitating innovative and efficient clinical trial designs to generate robust evidence for
approval in a compressed timeframe. This document provides detailed application notes and
protocols for designing and implementing clinical trials for Breakthrough Therapy candidates,
with a focus on innovative trial designs, biomarker strategies, and patient-reported outcomes.

Regulatory Framework and Key Considerations
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To receive Breakthrough Therapy Designation, a sponsor must present preliminary clinical
evidence suggesting a "substantial improvement" over existing therapies. While the FDA
evaluates this on a case-by-case basis, it generally looks for early signs that the new therapy
offers a clear advantage.[1] This often involves demonstrating a significant effect on irreversible
morbidity or mortality or on serious symptoms of the disease.

Defining "Substantial Improvement”

The term "substantial improvement" is not quantitatively defined by the FDA, allowing for
scientific judgment based on the clinical context. However, in oncology, certain benchmarks for
clinically meaningful effect sizes are considered. For instance, the American Society of Clinical
Oncology (ASCO) has suggested that for Phase lll trials, a Hazard Ratio (HR) of 0.80 or less
represents a minimum incremental improvement that could be considered clinically meaningful.

[7]

Timing of BTD Request

To maximize the benefits of the designation, it is recommended to submit a BTD request no
later than the end-of-phase-2 meeting.[1] This timing allows for early collaboration with the FDA
to design efficient pivotal trials.

Innovative Clinical Trial Designs for Expedited
Development

The accelerated timeline for Breakthrough Therapies necessitates a move away from
traditional, linear clinical trial designs. Innovative approaches such as master protocols and
adaptive designs are increasingly employed to enhance efficiency and flexibility.[8][9]

Master Protocols

Master protocols utilize a single, overarching infrastructure to evaluate multiple hypotheses in
parallel, which can significantly streamline drug development.[8][10] There are three main types
of master protocols:

» Basket Trials: These trials evaluate a single targeted therapy in multiple diseases or disease
subtypes that share a common molecular alteration.[8][10]
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o Umbrella Trials: These trials investigate multiple targeted therapies for a single disease that
is stratified into subgroups based on different molecular markers.[8][10]

o Platform Trials: These are perpetual trials that allow for the addition and removal of therapies
over time based on a decision algorithm, enabling the continuous evaluation of new
treatments.[10][11]
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Caption: Relationship between a master protocol and its primary designs.

Adaptive Designs

Adaptive clinical trials allow for prospectively planned modifications to the trial's design based
on accumulating data from subjects in the study.[12][13] This flexibility can lead to more
efficient and informative trials. Common adaptations include:

o Sample Size Re-estimation: Adjusting the number of patients based on interim analyses to
ensure adequate statistical power.[12][14]

» Response-Adaptive Randomization: Altering the randomization ratio to assign more patients
to the more effective treatment arm(s).[15]
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« Arm Dropping: Discontinuing treatment arms that are found to be futile or unsafe at interim
analyses.[15]

+ Seamless Phase Il/lll Designs: Combining traditional Phase 1l and Phase Il trials into a
single, continuous study.
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Interim Analysis:
Assess Viability vs. Futility

Stage 2: Objective Assessment
(Enroll Remaining Patients)

Stop Trial for Fultility

Final Analysis
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Caption: Workflow of a two-stage adaptive clinical trial design.

Quantitative Data Summary for Trial Planning

The following tables provide indicative quantitative data to aid in the planning of clinical trials
for Breakthrough Therapy candidates. These values are illustrative and should be adapted
based on the specific disease, mechanism of action, and available preliminary data.
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Table 1: Sample Size Considerations for Innovative Trial

Designs

Typical Sample

Ke
Trial Design Type Phase/Stage Size per g . .
Considerations
Arm/Cohort
To establish
Traditional Design Phase Il 30-100 preliminary efficacy
and safety.
To confirm efficacy
Phase Il 300 - 1000+ and safety against a
comparator.
To detect a signal in
Basket Trial Exploratory 10 - 40 different disease
cohorts.
i To confirm the signal
Expansion 30-60

in promising cohorts.

Dependent on the

Umbrella Trial Per Sub-study 25-75 prevalence of the
biomarker.
Can vary based on

Platform Trial Per Arm 50 - 200 the adaptive design
rules.

. . To make an early

Adaptive Design Stage 1 10- 30 o

go/no-go decision.
Sample size is re-
Stage 2 30 - 150+ estimated based on

Stage 1 data.[12]

Note: Sample sizes are highly variable and depend on statistical power calculations.

Table 2: Effect Size Benchmarks in Oncology
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Clinically
. Effect Size Medium Meaningful
Endpoint . Small Effect Large Effect
Metric Effect (ASCO
Guideline)
Overall
Survival (OS)
/ Hazard Ratio
_ ~0.85 ~0.75 <0.65 <0.80[7]
Progression- (HR)
Free Survival
(PFS)
Context-
Objective ] ] dependent,
Difference in )
Response o 10% 20% >30% often >20% in
0
Rate (ORR) refractory
settings.

Source: Adapted from literature on effect sizes in oncology clinical trials.[5]

Table 3: lllustrative Timelines for Expedited vs.

litional Pathways

Traditional
Development .

Pathway (Median
Phase

Expedited Pathway
(e.g., BTD) (Median

Potential Time
Savings (Years)

Years) Years)
Clinical Development
o 7.2 6.0 1.2
(IND to Submission)
FDA Review 11 0.8 0.3
Total Time (IND to
8.3 6.8 15

Approval)

Source: Based on analyses of FDA approval data.[16][17][18]

Experimental Protocols
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Protocol for a Biomarker-Driven Umbrella Trial

o Patient Screening and Biomarker Profiling:

o Establish a centralized screening protocol to perform comprehensive molecular profiling
(e.g., next-generation sequencing) on tumor tissue from all consenting patients with a
specific cancer type.

o Define clear, pre-specified criteria for biomarker positivity for each sub-study.
» Patient Allocation:

o Patients with a positive biomarker for a specific sub-study are offered enrollment into that
sub-study to receive the corresponding targeted therapy.

o Patients who are biomarker-negative for all sub-studies or have multiple positive
biomarkers are assigned to a control arm or a pre-specified allocation strategy.

e Treatment and Endpoint Assessment:

o Each sub-study proceeds as an independent clinical trial with its own primary endpoint
(e.g., Objective Response Rate).

o A common control arm can be used for multiple sub-studies to improve efficiency.
 Statistical Analysis Plan:

o Pre-specify the statistical analysis for each sub-study, including sample size, power, and
alpha level.

o Address multiplicity if comparisons are made across sub-studies.

Protocol for an Adaptive Sample Size Re-estimation Trial

« Initial Sample Size Calculation:

o Calculate the initial sample size based on conservative assumptions about the treatment
effect size.
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 Interim Analysis:

o Pre-specify the timing of an interim analysis (e.g., after 50% of the initially planned events
have occurred).

o At the interim analysis, an independent Data Monitoring Committee (DMC) will re-estimate
the treatment effect.

o Sample Size Adjustment:

o Based on the re-estimated treatment effect, the DMC will recommend adjusting the final
sample size to maintain the desired statistical power. The pre-specified rules for this
adjustment must be followed to avoid inflating the Type | error rate.

e Final Analysis:

o The final analysis is performed after the required number of events has been observed in

the adjusted sample size.

Visualization of a Key Signaling Pathway: HER2

Many Breakthrough Therapies are targeted agents that inhibit specific signaling pathways
crucial for cancer cell growth and survival. The Human Epidermal Growth Factor Receptor 2
(HER2) pathway is a well-established target in breast and other cancers.[10][11][19][20]
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Caption: Simplified HER2 signaling pathway leading to cell proliferation.
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Role of Biomarkers and Patient-Reported Outcomes

(PROs)
Biomarker Strategy

A robust biomarker strategy is critical for the success of clinical trials for targeted Breakthrough
Therapies. Biomarkers can be used for:

o Patient Selection: Identifying patients who are most likely to respond to the therapy, thereby
enriching the trial population and increasing the probability of success.[18]

e Prognostication: Predicting the likely course of the disease.

e Pharmacodynamics: Measuring the effect of the drug on its target.

Patient-Reported Outcomes (PROSs)

PROs are increasingly recognized as crucial endpoints in clinical trials, especially in oncology.
[21] They provide a direct measure of the patient's experience, including symptoms, quality of
life, and functional status. For Breakthrough Therapies, PRO data can provide compelling
evidence of a substantial improvement in how patients feel and function, which can be a key
component of the value proposition for regulatory approval and reimbursement.

Conclusion

The development of Breakthrough Therapy candidates requires a paradigm shift towards more
efficient and innovative clinical trial designs. By leveraging master protocols, adaptive designs,
robust biomarker strategies, and patient-reported outcomes, researchers and drug developers
can accelerate the delivery of transformative therapies to patients in need. Close collaboration
with the FDA from an early stage is paramount to successfully navigate this expedited pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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